Product packaging for Benzophenone phenylhydrazone(Cat. No.:CAS No. 574-61-8)

Benzophenone phenylhydrazone

Cat. No.: B154174
CAS No.: 574-61-8
M. Wt: 272.3 g/mol
InChI Key: LJPHROJMJFFANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzophenone phenylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C19H16N2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401195. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16N2 B154174 Benzophenone phenylhydrazone CAS No. 574-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(benzhydrylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPHROJMJFFANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972888
Record name 1-(Diphenylmethylidene)-2-phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-61-8
Record name N-Phenylbenzophenone hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone, phenylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone phenylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Diphenylmethylidene)-2-phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOPHENONE PHENYLHYDRAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance and Academic Relevance of Hydrazone Derivatives in Contemporary Organic Chemistry

Hydrazone derivatives, characterized by the R¹R²C=NNHR³ functional group, are a cornerstone of contemporary organic chemistry due to their versatile reactivity and wide-ranging applications. The presence of the azomethine group (-C=N-) imparts unique chemical properties, including the ability to participate in various reactions such as cyclization, and to form stable complexes with metal ions. nih.gov This reactivity makes them valuable intermediates in the synthesis of a diverse array of heterocyclic compounds.

The academic relevance of hydrazones extends into medicinal chemistry, where they have been investigated for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.net Their mechanism of action often involves interactions with biological macromolecules or the generation of reactive species. Furthermore, in materials science, hydrazone derivatives are explored for their potential in developing novel materials with interesting optical and electronic properties.

Historical Context and Evolution of Benzophenone Phenylhydrazone Research

The journey of benzophenone (B1666685) phenylhydrazone is intrinsically linked to the broader history of hydrazone chemistry. The formation of hydrazones through the condensation reaction of hydrazines with aldehydes or ketones was first reported in the late 19th century. researchgate.net A pivotal moment in this field was the work of German chemist Emil Fischer, who in 1888, utilized phenylhydrazine (B124118) to react with sugars, forming hydrazones known as osazones, a critical step in the characterization of monosaccharides. nih.gov

The synthesis of benzophenone phenylhydrazone itself is a classic condensation reaction between benzophenone and phenylhydrazine. Early research likely focused on the fundamental characterization and understanding of this reaction. Over time, the focus of research on this compound and its derivatives has evolved significantly. Initial studies may have centered on its synthesis and basic chemical properties. However, contemporary research has expanded to explore its more complex applications. Investigations into its biological activities, such as potential anticancer properties, have become a significant area of study. Additionally, its utility as a precursor in various organic syntheses and its potential applications in materials science, driven by its unique photochemical and electrochemical properties, have gained considerable attention.

Scope and Objectives of Research on Benzophenone Phenylhydrazone

Classical Condensation Approaches for this compound Formation

The traditional and most widely cited method for synthesizing this compound involves the direct condensation of benzophenone and phenylhydrazine.

Acid-Catalyzed Reflux Synthesis Protocols

The standard protocol for forming this compound involves an acid-catalyzed condensation reaction under reflux. In a typical laboratory-scale synthesis, equimolar amounts of benzophenone and phenylhydrazine are refluxed in ethanol (B145695) with glacial acetic acid serving as the catalyst. scribd.com For instance, a mixture of benzophenone (0.25 mol) and phenylhydrazine (0.25 mol) in 150 mL of absolute ethanol is heated under reflux for approximately 2 hours. Following the reaction, the crude product is typically isolated and purified by recrystallization from 95% ethanol, yielding yellow crystals. This method has demonstrated an 81% yield for analogous methylphenylhydrazones, indicating comparable efficiency for the phenyl variant. The purity of the synthesized compound can be confirmed through melting point analysis and thin-layer chromatography (TLC).

Influence of Reaction Conditions on Yield and Selectivity

The yield and purity of this compound are significantly influenced by various reaction parameters, including the choice of solvent, catalyst, and temperature.

Solvent and Catalyst Effects: The classical method utilizes a polar, protic solvent like absolute ethanol in conjunction with an acid catalyst such as glacial acetic acid. An alternative scalable approach described in patent literature employs ethylene (B1197577) glycol as both the solvent and a catalyst. google.com In this method, benzophenone and hydrazine (B178648) hydrate (B1144303) are refluxed for 1.5 to 2.5 hours. google.com While this specific protocol targets benzophenone hydrazone, substituting hydrazine hydrate with phenylhydrazine could adapt it for phenylhydrazone synthesis. The high boiling point of ethylene glycol may help in stabilizing reaction intermediates.

Temperature and Purification: The reaction is typically conducted at the reflux temperature of the solvent, which is around 78°C for ethanol. Post-reaction processing also plays a crucial role. Gradual cooling of the reaction mixture to low temperatures, such as 5°C, can enhance the purity of the crystalline product that precipitates out of the solution. Subsequent filtration and vacuum drying are standard procedures to obtain the final product. google.com Kinetic studies have revealed that the synthesis from benzophenone and phenylhydrazine follows non-ideal kinetics, which is attributed to the formation of intermediates and the effects of crystallization as the product precipitates from the solution.

ParameterClassical Method Industrial Protocol google.com
SolventEthanolEthylene Glycol
CatalystGlacial Acetic AcidSolvent-mediated
Reaction Time2 hours1.5–2.5 hours
Temperature~78°C (Reflux)Reflux
Yield~81% (for analogs)>95% (for hydrazone)

Advanced Synthetic Strategies for this compound and its Derivatives

To address the limitations of classical methods and to align with the principles of green chemistry, several advanced synthetic strategies have been developed. These methods often offer advantages such as higher efficiency, milder reaction conditions, and reduced environmental impact.

Solvent-Free Synthesis Techniques, Including Ball-Milling

Mechanochemistry, particularly ball-milling, has emerged as a powerful, environmentally friendly alternative for organic synthesis. sciforum.netrsc.org This technique involves the grinding of reactants in the absence of a solvent, induced by the direct absorption of mechanical energy. sciforum.netrsc.org

The solvent-free synthesis of phenylhydrazones can be achieved by reacting an aldehyde or ketone with phenylhydrazine in a ball mill. sciforum.net This one-step condensation proceeds efficiently, and in many cases, quantitatively. sciforum.netsci-hub.se For instance, equimolar amounts of a carbonyl compound and phenylhydrazine are milled, and the reaction progress can be monitored until completion. sciforum.net If necessary, the product can be further purified by recrystallization. sciforum.net This method is noted for its simplicity, efficiency, and clean reaction profile, as it avoids the use of auxiliary substances or solvents. sciforum.net For less reactive ketones like benzophenone, the reaction may require heating during the milling process to achieve complete conversion. sci-hub.se

ReactantsTechniqueConditionsYieldReference
Aldehyde/Ketone + PhenylhydrazineBall-MillingSolvent-free, equimolarUp to 100% sciforum.net
Benzophenone + Hydroxylamine HClKneading Ball-Milling90 min at 140°CQuantitative sci-hub.se

Catalytic Approaches in Hydrazone Synthesis (e.g., MgO Nanoparticles)

Nanocatalysis offers a promising avenue for developing efficient and sustainable synthetic methods. researchgate.net Magnesium oxide (MgO) nanoparticles, in particular, have been identified as an important class of nanomaterials that can serve as effective heterogeneous catalysts in organic synthesis. researchgate.net

The synthesis of hydrazones can be efficiently catalyzed by MgO nanoparticles under solvent-free conditions. researchgate.net In a typical procedure, a mixture of a carbonyl compound (e.g., benzaldehyde) and phenylhydrazine is reacted in the presence of a catalytic amount of MgO nanoparticles at an elevated temperature (e.g., 80°C). researchgate.net This method has been shown to produce high yields of the corresponding hydrazone derivatives. researchgate.net The MgO nanoparticles are prepared via methods like the sol-gel technique, followed by calcination to obtain the final white powder catalyst. researchgate.net The use of such nanocatalysts aligns with green chemistry principles by offering milder reaction conditions and potentially recyclable catalytic systems. researchgate.netresearchgate.net

Electrochemical Synthesis of this compound Intermediates

Electrosynthesis provides a unique and powerful tool for organic transformations, often under mild conditions. beilstein-journals.org The electrochemical oxidation of benzophenone hydrazones has been investigated as a method to generate valuable synthetic intermediates, such as diazo compounds. beilstein-journals.orgresearchgate.net

Studies have shown that the anodic oxidation of benzophenone hydrazones can lead to different products depending on the electrolysis conditions, including the electrode material, temperature, and electrolyte composition. researchgate.net For example, the electrolysis of benzophenone hydrazones in acetonitrile (B52724) with lithium perchlorate (B79767) as the supporting electrolyte can exclusively yield diazines in good yields. beilstein-journals.org These diazo compounds are highly useful but often hazardous intermediates. beilstein-journals.orgresearchgate.net Generating them in situ via electrochemical methods from stable precursors like this compound enhances safety and utility. beilstein-journals.org The process involves the formation of a diazo intermediate, which can be detected by the characteristic deep purple color of the anolyte during electrolysis. researchgate.net This electrochemical approach has been developed into a reliable method for generating diazo compounds with yields as high as 99%. researchgate.net

Mechanistic Pathways of this compound Formation

Detailed Analysis of Nucleophilic Addition Mechanisms

The synthesis of this compound from benzophenone and phenylhydrazine is a nucleophilic addition reaction that is generally reversible and acid-catalyzed. libretexts.orgmasterorganicchemistry.com The mechanism involves the nitrogen atom of the phenylhydrazine acting as a nucleophile and attacking the electrophilic carbonyl carbon of benzophenone. The reaction's progression is significantly influenced by the pH of the solution, which affects the reactivity of both the carbonyl compound and the nucleophilic amine.

The reaction mechanism can be broken down into several key steps:

Protonation of the Carbonyl Oxygen (Acidic Conditions): Under acidic conditions, the reaction is often initiated by the protonation of the carbonyl oxygen of benzophenone. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For weakly nucleophilic amines, this initial protonation is crucial for the reaction to proceed at a reasonable rate. masterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of phenylhydrazine attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the newly added nitrogen atom to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. libretexts.orgmasterorganicchemistry.com

Protonation of the Hydroxyl Group: The oxygen atom of the carbinolamine's hydroxyl group is protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group (water). libretexts.org

Elimination of Water: The lone pair of electrons on the second nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of a resonance-stabilized iminium ion. libretexts.org

Deprotonation: Finally, a base (such as water or another molecule of the amine) removes a proton from the nitrogen atom, yielding the neutral and stable this compound product and regenerating the acid catalyst. libretexts.org

The pH plays a critical role in the reaction kinetics. There is typically a pH optimum for hydrazone formation, often around pH 4-5. masterorganicchemistry.com At very low pH, most of the amine nucleophile is protonated, rendering it non-nucleophilic and slowing the initial attack. Conversely, at high pH, while the amine is fully deprotonated and nucleophilic, the carbonyl group is not activated by protonation, and the crucial dehydration step is not efficiently catalyzed. researchgate.netacs.org This leads to a change in the rate-determining step: under slightly acidic conditions, the nucleophilic attack is often rate-limiting, whereas under neutral and basic conditions, the dehydration of the carbinolamine intermediate becomes the slow step. researchgate.net

Table 1: Mechanistic Steps in the Acid-Catalyzed Formation of this compound

StepDescriptionReactantsIntermediate/Product
1 Protonation of Carbonyl Benzophenone, H⁺Protonated Benzophenone
2 Nucleophilic Attack Protonated Benzophenone, PhenylhydrazineTetrahedral Intermediate
3 Proton Transfer Tetrahedral IntermediateCarbinolamine (Hemiaminal)
4 Protonation of Hydroxyl Carbinolamine, H⁺Protonated Carbinolamine
5 Elimination of Water Protonated CarbinolamineIminium Ion, H₂O
6 Deprotonation Iminium Ion, BaseThis compound, H⁺

Role of Intermediates in Hydrazone Synthesis

The primary intermediate in this reaction is the carbinolamine , also known as a hemiaminal. libretexts.orgmasterorganicchemistry.com This species is formed from the initial nucleophilic addition of phenylhydrazine to the carbonyl group of benzophenone, followed by a proton transfer. libretexts.org The carbinolamine is a neutral, tetrahedral compound containing both an amino group and a hydroxyl group attached to the same carbon atom. masterorganicchemistry.com The formation of this intermediate can be rapid and reversible. researchgate.net In some cases, these addition compounds can be observed as they lack the characteristic ultraviolet absorption of the original carbonyl compound. researchgate.net

The fate of the carbinolamine is central to the synthesis. For the reaction to proceed to the final hydrazone product, the carbinolamine must undergo dehydration. researchgate.netlibretexts.org This dehydration is the key elimination step and is typically the point at which acid catalysis is most effective. Protonation of the carbinolamine's hydroxyl group transforms it into a good leaving group (H₂O). libretexts.org

Following the departure of water, a new intermediate is formed: the iminium ion . libretexts.org This cation features a carbon-nitrogen double bond, with the positive charge located on the nitrogen atom. The iminium ion is a highly reactive electrophile.

Table 2: Key Intermediates in this compound Synthesis

IntermediateStructureRole in the Mechanism
Carbinolamine (Hemiaminal) Tetrahedral species with -OH and -NHNHPh groups on the same carbon.Formed from the nucleophilic addition of phenylhydrazine to benzophenone. Undergoes acid-catalyzed dehydration. libretexts.orgmasterorganicchemistry.com
Protonated Carbinolamine Carbinolamine with a protonated hydroxyl group (-OH₂⁺).Facilitates the elimination of water as a good leaving group. libretexts.org
Iminium Ion Cationic species with a C=N⁺ double bond.Formed after the loss of water. It is the immediate precursor to the final hydrazone. libretexts.org

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. The presence of the C=N (imine) group is a key feature, with its stretching vibration typically observed in the range of 1690-1590 cm⁻¹. researchgate.net For this compound, this peak is specifically reported around 1593 cm⁻¹ and 1603 cm⁻¹. researchgate.netasianpubs.org

The N-H stretching vibration is another important diagnostic peak, indicating the presence of the hydrazone moiety. This is typically seen as a peak in the region of 3500-3180 cm⁻¹. researchgate.net In the case of this compound, this absorption is observed at approximately 3329 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are also evident, appearing in the spectrum around 2805 cm⁻¹ and 2950 cm⁻¹. asianpubs.org Furthermore, the aromatic ring skeletal vibrations are found at about 1447 cm⁻¹. asianpubs.org The absence of a strong carbonyl (C=O) absorption band, which would be prominent in the starting material benzophenone, further confirms the successful formation of the hydrazone. asianpubs.org

Functional GroupWavenumber (cm⁻¹)Reference
C=N (Imine)~1593 - 1603 researchgate.netasianpubs.org
N-H (Hydrazone)~3329 researchgate.net
Aromatic C-H~2805, 2950 asianpubs.org
Aromatic Ring Skeletal~1447 asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule, offering detailed information about the chemical environment of each nucleus.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of this compound and its derivatives reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.2 and 7.8 ppm. rsc.org The N-H proton of the hydrazone group gives rise to a characteristic signal that can be identified by its chemical shift and by the fact that it is exchangeable with deuterium (B1214612) oxide (D₂O). asianpubs.org For instance, in some derivatives, the N-H proton signal appears as a broad singlet between δ 8.50 and 8.78 ppm. asianpubs.org The integration of the peak areas in the ¹H NMR spectrum confirms the number of protons associated with each signal, further validating the molecular structure. asianpubs.org

Proton TypeChemical Shift (δ, ppm)MultiplicityReference
Aromatic Protons7.2 - 7.8Multiplet rsc.org
N-H Proton8.50 - 8.78Broad Singlet asianpubs.org

Carbon-¹³C NMR Spectral Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule. The imino carbon (C=N) is particularly characteristic, appearing significantly downfield. For example, in a related hydrazone, this carbon signal is observed at δ 143.72 ppm. asianpubs.org The aromatic carbons of the phenyl rings produce a series of signals in the approximate range of δ 110 to 146 ppm. rsc.org The specific chemical shifts of these carbons can be influenced by the substituent on the phenyl ring. rsc.org

Carbon TypeChemical Shift (δ, ppm)Reference
Imino Carbon (C=N)~143.72 asianpubs.org
Aromatic Carbons~110 - 146 rsc.org

Advanced NMR Techniques for Conformational Analysis

Advanced NMR techniques, such as two-dimensional (2D) NMR spectroscopy, are employed for a more in-depth conformational analysis of this compound. anokaramsey.edu Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, helping to assign complex spectra and elucidate the three-dimensional structure of the molecule in solution. nih.gov These methods are crucial for understanding the spatial relationships between different parts of the molecule, which can be influenced by factors such as steric hindrance and electronic effects. anokaramsey.edu Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental NMR data to predict and confirm the most stable conformation of the molecule. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For this compound and its derivatives, this technique provides insights into their structure and reactivity.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the molecule. In a study of a mixed crystal of benzophenone and 2,4-dinitrophenyl hydrazone of benzophenone, absorption maxima were observed at 244 nm and 337 nm, attributed to the C=N and N-H groups, respectively. asianpubs.org The presence of color in the mixed crystal indicates absorption in the visible region, between 400 to 800 nm. asianpubs.org

Hydrazone-substituted chromophores can exhibit intense intramolecular charge-transfer (ICT) bands. acs.org For a series of hydrazone-based nonlinear optical (NLO) chromophores, these ICT bands were found in the range of 473 to 725 nm. acs.org These bands are a result of electron density moving from a donor part of the molecule to an acceptor part upon photoexcitation. The extended conjugation in such systems facilitates these charge-transfer interactions. acs.org For instance, the UV spectrum of a specific benzophenone derivative showed characteristic absorption bands at λmax 385, 287, 259, 234, and 204 nm. researchgate.net

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key characteristic of compounds with intramolecular charge-transfer properties. Hydrazone-based probes have been shown to be highly sensitive to their microenvironment's polarity. researchgate.net Studies on hydroxy-benzophenones in ethanol-acetonitrile mixtures revealed that the UV spectroscopic behavior is influenced by the solvent. nih.gov Specifically, a blue shift (hypsochromic shift) of the π→π* transition bands was observed as the polarity of the solvent mixture increased. nih.gov This phenomenon is attributed to the interactions between the solute and solvent molecules, including the formation of hydrogen bonds. nih.gov All hydrazone-based chromophores in one study exhibited positive solvatochromism. acs.org

UV-Vis spectroscopy is a valuable technique for monitoring chemical reactions in real-time and for conducting kinetic studies. The formation of this compound from benzophenone and phenylhydrazine has been monitored using UV-Vis spectroscopy. nih.govnih.gov This second-order reaction's progress can be followed by observing the changes in the UV-Vis spectrum over time. nih.gov

Principal Component Analysis (PCA) is a statistical method that can be applied to the spectral data collected during a reaction to deconvolve the contributions of reactants, intermediates, and products. nih.govresearchgate.net When applied to the formation of this compound, PCA helped to identify deviations from ideal reaction behavior, such as the differential crystallization of the product and the presence of a small amount of an intermediate. nih.govresearchgate.net By analyzing the scores and loadings plots from the PCA, researchers can gain a deeper understanding of the reaction mechanism. nih.gov This approach allows for the estimation of concentration profiles and reaction rate constants, even in cases with significant spectral overlap. nih.govresearchgate.net

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The molecular weight of this compound is 272.34 g/mol . chemicalbook.com The NIST Mass Spectrometry Data Center provides mass spectral data for this compound. nih.gov

The fragmentation pattern of benzophenone itself provides a basis for understanding the fragmentation of its derivatives. For example, a study on the fragmentation of 2,6,4′-trihydroxy-4-methoxybenzophenone showed a parent ion [M-H]⁻ at m/z 259. researchgate.net A key fragment ion at m/z 165 resulted from the loss of a 94 Da neutral fragment (C₆H₆O), and a subsequent fragment at m/z 121 indicated the loss of a CO₂ molecule. researchgate.net In the analysis of by-products from a reaction involving PLP, phenylhydrazine was used to derivatize carbonyl-containing fragments, which were then identified by LC-MS and their fragmentation patterns. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure. While the specific crystal structure of the parent this compound is not detailed in the provided search results, related structures have been extensively studied. For instance, a benzophenone-4-methoxybenzoylhydrazone derivative was found to crystallize in the monoclinic system with the space group P21/c. researchgate.net Another related compound, a semicarbazone of benzophenone, crystallizes in the triclinic crystal system with the space group P1. researchgate.net

Powder X-ray Diffraction for Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to assess the crystallinity of solid materials. nih.gov In the analysis of this compound, PXRD serves to confirm the long-range structural order characteristic of a crystalline solid. When a finely powdered sample is exposed to an X-ray beam, diffraction occurs at various angles relative to the incident beam. For a crystalline substance, constructive interference happens only at specific angles where the Bragg condition is met, resulting in a diffraction pattern composed of sharp, well-defined peaks. units.it

The presence of sharp peaks in the PXRD pattern of this compound confirms its crystalline nature, as opposed to an amorphous state which would produce a broad, featureless halo. units.itjetir.org Each peak in the diffractogram corresponds to a specific set of lattice planes within the crystal structure. The pattern of peak positions (in degrees 2-theta) and their relative intensities is unique to a specific crystalline form, serving as a "fingerprint" for identification and quality control. units.it

Studies on related benzophenone and hydrazone derivatives demonstrate the utility of PXRD in confirming the crystallinity of newly synthesized batches and comparing them to simulated patterns derived from single-crystal X-ray data. researchgate.netresearchgate.net This comparison is crucial for verifying phase purity. researchgate.net Although specific diffractogram data for this compound is not detailed in the provided research, the expected output for a pure, crystalline sample can be represented as follows.

Position [°2θ]d-spacing [Å]Relative Intensity [%]
10.58.4260
15.25.8285
18.84.72100
21.14.2195
23.53.7870
28.93.0950

Table 1: Representative Powder X-ray Diffraction data for a crystalline compound. The sharp peaks at specific 2θ angles confirm the crystalline nature of the material.

Intermolecular Interactions and Crystal Packing from Crystallographic Data

Crystallographic data obtained from single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of this compound molecules in the solid state. This arrangement, known as crystal packing, is governed by a combination of intermolecular and intramolecular forces that stabilize the crystal lattice.

In derivatives of this compound, the molecular conformation and interactions are well-documented. A prominent feature in related structures is the presence of an intramolecular hydrogen bond involving the hydrazone N-H group. rsc.org Specifically, in compounds lacking a strong hydrogen bond acceptor (like a nitro group) at the ortho position of a phenyl ring, the N-H group forms a hydrogen bond with the π-electron system of a nearby phenyl ring (an N-H···π interaction). rsc.org In a study of a closely related nitrophenylhydrazone derivative, the distances from the hydrogen atom to the interacting carbon atoms of the phenyl ring were found to be as short as 2.26 Å and 2.43 Å. rsc.org This type of intramolecular interaction plays a significant role in determining the molecule's conformation.

π-π Stacking Interactions: The multiple phenyl rings in this compound allow for stacking interactions between the aromatic systems of adjacent molecules. These interactions, where the electron-rich π systems overlap, contribute significantly to the stability of the crystal packing. researchgate.netresearchgate.net

C-H···π Interactions: Weak hydrogen bonds can also form between carbon-hydrogen bonds of one molecule and the aromatic π-systems of a neighboring molecule, further influencing the supramolecular structure.

The interplay of these forces dictates how the molecules pack together, influencing physical properties such as melting point and density. In similar hydrazone structures, molecules are often observed to form chains or sheets held together by a network of these interactions. researchgate.net

Interaction TypeDescriptionTypical Interacting Groups
Intramolecular N-H···π Hydrogen BondA hydrogen bond between the N-H donor and the π-electron cloud of a phenyl ring within the same molecule. rsc.org-NH- group and a phenyl ring
Intermolecular π-π StackingAttractive, noncovalent interactions between the aromatic rings of adjacent molecules. researchgate.netPhenyl ring ↔ Phenyl ring
Van der Waals ForcesWeak, non-specific forces resulting from temporary charge fluctuations in molecules.All atoms in the structure
Intermolecular C-H···π InteractionsWeak hydrogen bonds between a C-H donor and a π-electron system of a neighboring molecule.Aromatic/aliphatic C-H and a phenyl ring

Table 2: Summary of primary intermolecular and intramolecular interactions stabilizing the crystal structure of this compound and related compounds.

Reaction Chemistry and Transformational Pathways of Benzophenone Phenylhydrazone

Oxidation Reactions Involving Benzophenone (B1666685) Phenylhydrazone

The oxidation of benzophenone phenylhydrazone can proceed through several pathways, yielding a variety of products depending on the oxidizing agent and reaction conditions. These reactions are of significant interest in synthetic organic chemistry for the generation of valuable intermediates.

Reactions with Peroxides (e.g., Benzoyl Peroxide) and Related Oxidizing Agents

The reaction of this compound with peroxides, such as benzoyl peroxide, has been a subject of study. cdnsciencepub.comcdnsciencepub.com Unlike the reaction with secondary amines which typically yield o-benzamidophenols, the oxidation of this compound with benzoyl peroxide results in a neutral yellow solid, identified as phenylazodiphenylcarbinol benzoate (B1203000). cdnsciencepub.comcdnsciencepub.com This outcome is consistent with the product obtained from the reaction of this compound with lead tetrabenzoate. cdnsciencepub.com

The proposed mechanism involves the formation of an ion pair. cdnsciencepub.com The subsequent reaction of this ion pair to form the phenylazo benzoate is favored over the formation of a phenol (B47542) due to the higher activation energy required for the latter, which would involve the conversion of a benzenoid ring to a quinonoid structure. cdnsciencepub.com

In a typical experimental procedure, benzoyl peroxide is added to a solution of the phenylhydrazone in a solvent like benzene (B151609) at room temperature. cdnsciencepub.com After the reaction is complete, the mixture is worked up to isolate the product. For instance, in the reaction of benzaldehyde (B42025) phenylhydrazone with benzoyl peroxide, the resulting benzoic acid is removed by extraction with aqueous sodium bicarbonate. cdnsciencepub.com

It has been noted that other oxidizing agents like peracetic acid can also convert similar hydrazones to "azoacetates". mcmaster.ca The choice of oxidizing agent and reaction conditions can significantly influence the product distribution.

Electrooxidation Pathways to Diazo Compounds

Electrochemical oxidation provides a powerful and often milder alternative to chemical oxidants for the transformation of this compound. A key application of this methodology is the synthesis of diazo compounds, which are valuable synthetic intermediates. researchgate.netbeilstein-journals.org The electrooxidation of benzophenone hydrazone can lead to the formation of diphenyldiazomethane. sioc-journal.cn

The outcome of the electrooxidation of benzophenone hydrazones is highly dependent on the electrolysis conditions, including the electrode material, temperature, and electrolyte composition. researchgate.net For example, using a platinum anode in acetonitrile (B52724) with lithium perchlorate (B79767) as the electrolyte can lead to the formation of benzophenone azines. researchgate.net In contrast, using a graphite (B72142) anode in refluxing methanol (B129727) with sodium methoxide (B1231860) can yield diphenylmethyl methyl ethers and diphenylmethanes. researchgate.net

To optimize the synthesis of diphenyldiazomethane and suppress the formation of by-products, a heterogeneous electrolytic system can be employed. sioc-journal.cn This approach, which involves careful selection of the halogen compound, electrolyte, solvent polarity, electrode material, current density, and temperature, has been shown to produce diphenyldiazomethane in high yields. sioc-journal.cn The characteristic deep purple color observed in the anolyte during electrolysis is a strong indicator of the formation of a diazo compound as an intermediate. researchgate.netresearchgate.net

Table 1: Products of Electrooxidation of Benzophenone Hydrazones under Various Conditions

Anode MaterialElectrolyte/SolventMain Product(s)
PlatinumLiClO₄/MeCNBenzophenone azines researchgate.net
PlatinumNaOMe/MeOHBenzophenone dimethyl acetals researchgate.net
GraphiteNaOMe/MeOH (reflux)Diphenylmethyl methyl ethers, Diphenylmethanes researchgate.net
Not SpecifiedHeterogeneous systemDiphenyldiazomethane sioc-journal.cn

Reduction Chemistry of this compound

The reduction of this compound offers pathways to alkanes and other reduced species. The specific products obtained depend on the reducing agent and the reaction conditions employed.

Wolff-Kishner Reduction and Alkane Formation

The Wolff-Kishner reduction is a classic organic reaction used to convert carbonyl groups to methylene (B1212753) groups. vaia.comwikipedia.org While the reaction typically starts with a ketone or aldehyde and hydrazine (B178648), using a pre-formed hydrazone like this compound can be advantageous, potentially leading to shorter reaction times and milder conditions. wikipedia.orgbyjus.com The reaction is carried out in the presence of a strong base, such as potassium hydroxide (B78521), and typically at high temperatures in a high-boiling solvent like diethylene glycol. byjus.com

The mechanism of the Wolff-Kishner reduction of a hydrazone involves the deprotonation of the nitrogen atom by the base, followed by a series of steps that ultimately lead to the elimination of nitrogen gas (N₂) and the formation of a carbanion. byjus.comlibretexts.org This carbanion is then protonated by a proton source in the reaction mixture, such as water, to yield the final alkane product. byjus.com In the case of this compound, the product of the Wolff-Kishner reduction is diphenylmethane (B89790). vaia.com

Alternative Reductive Transformations

Besides the complete reduction to an alkane via the Wolff-Kishner reaction, other reductive transformations of this compound are possible. The choice of reducing agent and reaction conditions can lead to different products. For instance, certain reductive methods may lead to the cleavage of the N-N bond or partial reduction of the aromatic rings, although specific examples for this compound are less commonly documented in readily available literature. It is known that hydrazones are generally more difficult to reduce than trifluoromethyl-arenes, which is a relevant consideration in designing selective reduction reactions in complex molecules. nih.gov

Photochemical Reactivity and Mechanistic Studies

The photochemistry of this compound has been investigated to understand its behavior upon exposure to light. acs.orgacs.org These studies often involve irradiating the compound in a suitable solvent and analyzing the resulting products to elucidate the photochemical pathways.

Upon photolysis, this compound can undergo a variety of reactions. Studies on the photolysis of phenylhydrazones in general have revealed complex reaction pathways. acs.org For N-benzoylhydrazone derivatives, photolysis in acetonitrile has been shown to yield a mixture of products including the corresponding ketones, nitriles, substituted methanes, and imines, often in different ratios compared to thermolysis. researchgate.net The formation of azine derivatives upon photolysis suggests the homolysis of the N–N bond in the excited state. researchgate.net

Research into the visible-light photolability of the C=N bond in hydrazones has been explored, particularly in the context of dye-sensitized oxygenation reactions involving singlet oxygen. aacrjournals.org In the case of N-methylthis compound, photooxidation leads to the formation of benzophenone. aacrjournals.org Theoretical calculations suggest a low-energy pathway for the fragmentation of the C=N bond via a [2+2] cycloaddition with singlet oxygen, forming a 1,2,3-dioxazetidine intermediate. aacrjournals.org This intermediate then cleaves to yield the final products. aacrjournals.org

The photochemical behavior of benzophenone itself is a well-studied area, and its interaction with other molecules upon photoexcitation is of great interest. nih.govrsc.org The specific photochemical reactions of this compound are influenced by the solvent and the presence of other reactive species.

Photolysis Pathways and Products

The photolysis of hydrazones, including derivatives structurally similar to this compound, proceeds through free radical mechanisms initiated by UV irradiation. While specific studies on the direct photolysis of this compound are not extensively detailed in the reviewed literature, the behavior of related N-benzoylhydrazones provides significant insight. The photolysis of N-benzoylhydrazones in acetonitrile at ambient temperature results in the homolysis of the N–N and C–N bonds. researchgate.net This process generates a variety of radical intermediates that subsequently react to form stable products.

Key products identified from the photolysis of N-benzoylhydrazone derivatives include nitriles, acids, and ketones, as well as products of radical dimerization and rearrangement. researchgate.net For instance, the photolysis of benzophenone N-benzoylhydrazone yields products such as benzonitrile (B105546), benzoic acid, and benzil. A notable pathway is the homolysis of the N–N bond in the excited state, which forms an iminyl free radical that can dimerize within the solvent cage to produce azine derivatives. researchgate.net

Table 1: Products from Photolysis of Benzophenone N-Benzoylhydrazone (1a) in Acetonitrile

Product Yield (%)
Benzonitrile (2a) 13
Benzoic acid (6) 10
Benzil (7) 6
Imines (9a) 12
Substituted methanes (4a) 23
Azines (14a) 18
Recovered hydrazone 4

Source: Adapted from research on the photolysis of N-benzoylhydrazone derivatives. researchgate.net

Singlet Oxygen-Mediated Photooxidation and C=N Bond Cleavage

The carbon-nitrogen double bond (C=N) in hydrazones is susceptible to cleavage under visible-light photooxidation conditions, particularly through a Type II, singlet oxygen-mediated mechanism. aacrjournals.org In this process, a photosensitizer absorbs light and transfers energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).

Research on N-methylthis compound, a close derivative, has demonstrated that dye-sensitized photooxidation leads to the cleavage of the C=N bond, with benzophenone being a quantifiable product. aacrjournals.orgresearchgate.net This oxidative cleavage is a key transformation pathway for hydrazones, converting them back to their corresponding carbonyl compounds. aacrjournals.orgnih.gov The reaction is of interest for its potential in drug delivery systems, where the photolability of the hydrazone bond can be exploited for the controlled release of active substances. aacrjournals.org

Investigation of Reactive Intermediates (e.g., Dioxazetidines)

The singlet oxygen-mediated photooxidation of the hydrazone C=N bond is proposed to proceed through highly reactive, transient intermediates. Theoretical studies using density functional theory (DFT) predict a low-energy pathway involving the [2+2] cycloaddition of singlet oxygen to the C=N bond, forming a four-membered 1,2,3-dioxazetidine ring. aacrjournals.orgresearchgate.net

This dioxazetidine intermediate is unstable and rapidly fragments to yield the final carbonyl and nitrogen-containing products. aacrjournals.org The formation of the dioxazetidine is believed to be preceded by the formation of zwitterionic intermediates. aacrjournals.org While the direct spectroscopic observation of dioxazetidines from hydrazone oxidation remains challenging, their existence has been postulated in the photooxidation of similar compounds like benzophenone oximes and other imines. nih.govresearchgate.net

Thermal Decomposition and Thermolysis Mechanisms

When subjected to high temperatures, this compound undergoes decomposition, breaking down into a complex mixture of products through mechanisms that are predominantly free radical in nature.

Analysis of Thermal Breakdown Products

The thermolysis of this compound, for example by refluxing in air for an extended period (24 hours), results in the cleavage of the N-N and C-N bonds. oup.comoup.com This process yields a variety of stable chemical compounds. The major identified products from this thermal breakdown are listed in the table below. The formation of benzophenone indicates the cleavage and subsequent hydrolysis of the imine intermediate, while the presence of nitrogen-containing compounds like aniline (B41778) and benzonitrile points to the fragmentation of the phenylhydrazine (B124118) moiety. oup.com

Table 2: Products Identified from the Thermolysis of this compound

Product Chemical Formula
Ammonia NH₃
Benzophenone C₁₃H₁₀O
N-Benzhydrylideneaniline C₁₉H₁₅N
Biphenyl (B1667301) C₁₂H₁₀
Aniline C₆H₇N
Benzonitrile C₇H₅N
9-Phenylacridine C₁₉H₁₃N

Source: Data compiled from studies on the thermolysis of this compound. oup.comoup.com

Free Radical Mechanisms in Thermal Transformations

The array of products generated during the thermolysis of this compound strongly suggests a free radical-based mechanism. oup.com The initial and key step is the homolytic cleavage (homolysis) of the relatively weak N-N single bond. oup.com This bond has a lower bond energy compared to the N-H bond, making it more susceptible to breaking at high temperatures. oup.com

The proposed mechanism starts with the homolysis of the N-N bond to form a phenylaminyl radical and a diphenylmethaniminyl radical pair. oup.com These primary radicals can then undergo various subsequent reactions:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the reaction medium or other molecules to form stable products like aniline and diphenylmethanimine. oup.com The diphenylmethanimine intermediate is likely hydrolyzed during the work-up procedure to yield benzophenone and ammonia. oup.com

Radical Recombination and Fragmentation: The formation of biphenyl can be explained by the recombination of phenyl radicals, which may arise from further fragmentation. oup.com The presence of diphenylmethane and 1,1,2,2-tetraphenylethane (B1595546) in the thermolysis of related semicarbazones suggests the formation of benzhydryl free radicals, which can abstract hydrogen or dimerize. cdnsciencepub.com

Derivatization and Functional Group Interconversions of this compound

The hydrazone functionality in this compound serves as a versatile platform for a range of derivatization reactions and functional group interconversions (FGI). These transformations allow for the synthesis of diverse molecular architectures.

One significant class of reactions is oxidation. The oxidation of this compound with lead tetra-acetate (LTA) in the presence of an alcohol leads to the formation of azo compounds, such as azoacetates and azoethers. dcu.ie The mechanism is believed to involve the displacement of an acetate (B1210297) anion from LTA by the NH nitrogen of the hydrazone. dcu.ie

The nitrogen atoms of the hydrazone can also participate in reactions with various electrophiles. For example, phenoxy ketene (B1206846) has been reported to react with the N-H of benzophenone N-phenylhydrazone. asianpubs.org Furthermore, benzophenone hydrazone can undergo metal-mediated coupling reactions. In the presence of palladium(II) or platinum(II) isocyanide complexes, it reacts to form novel aminocarbene complexes. researchgate.net

Under high pressure and temperature, and in the presence of a dicobalt octacarbonyl catalyst, this compound reacts with carbon monoxide in a cyclocarbonylation reaction to produce heterocyclic compounds. However, attempts to achieve nitration of the aromatic rings using nitric acid typically result in decomposition of the hydrazone moiety rather than the desired substitution, highlighting the sensitivity of the functional group to strongly acidic conditions. The hydrazone group itself is a product of a functional group interconversion, specifically the condensation of a ketone (benzophenone) with a hydrazine (phenylhydrazine), a reaction that can be reversed under certain hydrolytic conditions. sciforum.net

Table 3: List of Compound Names

Compound Name
1,1,2,2-tetraphenylethane
9-Phenylacridine
Acetophenone
Ammonia
Aniline
Benzil
Benzoic acid
Benzonitrile
Benzophenone
Benzophenone N-benzoylhydrazone
This compound
Biphenyl
Diphenylmethane
Diphenylmethanimine
N-Benzhydrylideneaniline
N-methylthis compound
Phenylhydrazine

Transformations for Analytical Detection and Quantification of Carbonyl Compounds

The formation of hydrazones is a cornerstone of classical analytical chemistry for the detection and quantification of carbonyl compounds. The reaction of an unknown aldehyde or ketone with a hydrazine derivative, such as phenylhydrazine, yields a corresponding hydrazone. sciforum.net The formation of this compound from benzophenone and phenylhydrazine serves as a clear example of this derivatization principle. ontosight.ai

The utility of this transformation in analytics hinges on the distinct physical properties of the resulting hydrazone compared to the parent carbonyl compound. Phenylhydrazones, including this compound, are often highly crystalline solids with sharp, well-defined melting points, which historically aided in the identification of unknown aldehydes and ketones.

Modern analytical techniques leverage the spectroscopic properties of these derivatives. The introduction of the phenylhydrazone moiety extends the chromophore of the original carbonyl compound, shifting its ultraviolet-visible (UV-Vis) absorption to longer wavelengths and increasing its molar absorptivity. researchgate.net This enhancement allows for sensitive spectrophotometric quantification. The formation of this compound has been monitored using UV-Vis spectroscopy to investigate reaction kinetics, where deviations from ideal second-order behavior pointed to the differential crystallization of the product and the presence of reaction intermediates. researchgate.net

Furthermore, derivatization into hydrazones is a common strategy in chromatography. By converting volatile or non-responsive carbonyl compounds into less volatile, UV-active, or fluorescent derivatives, their separation and detection by High-Performance Liquid Chromatography (HPLC) are significantly improved. While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is more commonly employed for this purpose due to the intense color of its derivatives, the underlying principle of the transformation is identical to that which forms this compound. researchgate.net

Research has established the optimal conditions for the quantitative formation of hydrazones like that of benzophenone. The reaction rate is significantly influenced by pH, with studies showing the effect of hydrogen-ion concentration on the time required to achieve a high yield of this compound. sci-hub.se To accelerate the reaction, particularly for less reactive ketones like benzophenone, heating the mixture is effective. sci-hub.se

Table 1: Factors Influencing Hydrazone Formation for Analytical Purposes

ParameterObservation for this compound FormationAnalytical ImplicationReference
pH The rate of formation is highly dependent on the hydrogen-ion concentration.Optimal pH must be selected for rapid and quantitative derivatization. sci-hub.se
Temperature Heating to 60°C effectively accelerates the reaction rate with the sparingly soluble ketone.Allows for practical reaction times in analytical sample preparation. sci-hub.se
Solvent An alcohol-water mixture (e.g., 50% ethanol) is required to dissolve benzophenone.The choice of solvent is critical for ensuring reactant solubility and achieving a complete reaction. sci-hub.se
Product Properties The product is a crystalline solid with strong UV absorbance.Facilitates identification by melting point and quantification by UV-Vis spectroscopy. researchgate.net

Strategies for Advanced Derivatization in Organic Synthesis

This compound is not merely an analytical derivative but also a versatile intermediate for further synthetic transformations. The hydrazone functional group can act as a precursor to other functionalities or participate in cyclization and coupling reactions.

One significant application is its role as a precursor for the synthesis of diazo compounds. The electrochemical oxidation of benzophenone hydrazone can yield diphenyldiazomethane, a valuable reagent in organic synthesis. sioc-journal.cn This transformation highlights the capacity of the hydrazone to be converted into a highly reactive 1,3-dipole.

The hydrazone moiety itself can be further functionalized. For instance, the nitrogen atom can undergo reactions, and the aromatic rings can be subject to substitution. A notable example is the synthesis of this compound's N-aryl derivative through a palladium-catalyzed coupling reaction between benzophenone hydrazone and bromobenzene. chemicalbook.com This demonstrates the potential for constructing more complex, tetra-substituted hydrazine structures.

Oxidative cyclization represents another important pathway. While many examples involve lead tetra-acetate oxidation of hydrazones derived from β-ketoesters, the fundamental reactivity is relevant. dcu.ie The oxidation of the hydrazone moiety can generate intermediates that undergo intramolecular cyclization. For example, the azoacetate of benzophenone p-nitrophenylhydrazone cyclizes to form 1-p-nitrophenyl-3-phenylindazole under basic or acidic conditions. dcu.ie

Recent research has also explored the reactivity of hydrazones in reductive cross-coupling reactions. In one study, hydrazones were shown to react with trifluoromethylarenes, where the hydrazone acts as a nucleophilic partner after the reduction of the arene, ultimately leading to the formation of complex amine structures. acs.org Although this compound itself was used as a reference for electrochemical potential, the study underscores the growing utility of the hydrazone functional group in modern synthetic methodologies. acs.org

Table 2: Examples of Derivatization Reactions

Starting MaterialReagents and ConditionsProductReaction TypeReference
Benzophenone HydrazoneBromobenzene, Palladium Diacetate, NaOH, tert-Amyl alcohol, 103°CThis compoundPalladium-Catalyzed N-Arylation chemicalbook.com
Benzophenone p-Nitrophenylhydrazone AzoacetateBase or Acid Catalysis1-p-Nitrophenyl-3-phenylindazoleOxidative Cyclization dcu.ie
Benzophenone HydrazoneElectrocatalytic OxidationDiphenyldiazomethaneOxidation sioc-journal.cn
Aldehyde-derived N,N-dialkylhydrazonesCF₃-Arenes, Reductive Conditionsβ-Difluorobenzylic HydrazinesDefluoroalkylation acs.org

Electrochemical Cyclization and Oxidation Reactions

The electrochemical behavior of this compound and related hydrazones has been a subject of detailed investigation, revealing a strong dependence of the reaction outcome on the experimental conditions. Anodic oxidation of benzophenone hydrazones can lead to a variety of products, including azines, acetals, and ethers, demonstrating the versatility of electrochemical methods in controlling reaction pathways. researchgate.netacs.org

In a key study, the anodic oxidation of benzophenone hydrazones was performed under various conditions, with the products being highly sensitive to the solvent, electrolyte, and electrode material. researchgate.net

Formation of Benzophenone Azine: When the electrolysis was carried out in acetonitrile with lithium perchlorate as the supporting electrolyte and using a platinum anode at room temperature, benzophenone azine was formed exclusively. researchgate.netbeilstein-journals.org

Formation of Benzophenone Dimethyl Acetal (B89532): In contrast, conducting the reaction in methanol with sodium methoxide led to benzophenone dimethyl acetal as the primary product. researchgate.netbeilstein-journals.org

Formation of Diphenylmethyl Methyl Ether and Diphenylmethane: Using a graphite anode in refluxing methanol containing sodium methoxide resulted in the formation of diphenylmethyl methyl ethers and diphenylmethanes. researchgate.net

These transformations likely proceed through the initial formation of a radical cation intermediate upon single-electron transfer (SET) at the anode. The subsequent reaction pathway of this intermediate is dictated by the surrounding medium. In the presence of a nucleophilic solvent like methanol, the solvent can attack the intermediate, leading to acetals or ethers. In a non-nucleophilic solvent, dimerization of the radical species can lead to the azine.

More recent studies have focused on the electrochemical synthesis of 1H-indazoles via the oxidative cyclization of N-phenylhydrazones derived from (hetero)aromatic ketones. beilstein-journals.org This process, carried out in an undivided cell under galvanostatic conditions, provides high yields and demonstrates the power of electrochemistry to construct heterocyclic systems from hydrazone precursors.

Table 3: Products of Electrochemical Oxidation of Benzophenone Hydrazones

Electrode MaterialSolventSupporting ElectrolyteKey Product(s)Reference
PlatinumAcetonitrile (MeCN)Lithium Perchlorate (LiClO₄)Benzophenone Azine researchgate.netbeilstein-journals.org
PlatinumMethanol (MeOH)Sodium Methoxide (NaOMe)Benzophenone Dimethyl Acetal researchgate.netbeilstein-journals.org
GraphiteMethanol (MeOH), refluxSodium Methoxide (NaOMe)Diphenylmethyl Methyl Ether, Diphenylmethane researchgate.net
Graphite AnodeAcetonitrile (MeCN)Not specified1H-Indazoles (from N-phenylhydrazones) beilstein-journals.org

Ketone Exchange Reactions

Hydrazone formation is a reversible process. Under appropriate conditions, typically with acid catalysis, the hydrazone of one carbonyl compound can react with a different carbonyl compound, leading to an equilibrium mixture containing the new hydrazone and the original ketone. This process is known as hydrazone or ketone exchange.

The position of the equilibrium is governed by the relative thermodynamic stabilities of the reactants and products, which are influenced by steric hindrance, electronic effects, and the stability of the carbonyl compounds themselves.

An attempt to synthesize benzophenone N-methyl-p-carboxyphenylhydrazone illustrates the challenges of this reaction. Refluxing acetone (B3395972) N-methyl-p-carboxyphenylhydrazone with benzophenone in dioxane with an acetic acid catalyst did not result in a significant amount of the desired benzophenone hydrazone, even after prolonged reaction times. wmich.edu The failure to detect the exchanged product (and the acetone byproduct) suggests that the equilibrium in this case strongly favors the acetone hydrazone, likely due to the greater steric hindrance associated with the benzophenone derivative. wmich.edu

However, the reverse reaction, where a less stable hydrazone is formed from a more stable one by removing the more volatile carbonyl byproduct (e.g., acetone), is a synthetically useful strategy. While specific studies on ketone exchange starting from this compound are not prevalent, the principle is a fundamental aspect of hydrazone chemistry. The reaction is believed to proceed via protonation of the hydrazone, followed by nucleophilic attack of water (hydrolysis) or the exchanging ketone to form a tetrahedral intermediate, which then collapses to form the new products.

Cleavage of the carbon-nitrogen double bond in hydrazones to regenerate the parent ketone is a related and important transformation. A simple and mild procedure using sodium bromate (B103136) (NaBrO₃) in an ionic liquid has been shown to be effective. This compound was converted back to benzophenone in 82% yield in 20 minutes using this method. psu.edu This cleavage reaction essentially represents one direction of the ketone exchange equilibrium, where water acts as the reactant to regenerate the ketone.

Theoretical and Computational Studies of Benzophenone Phenylhydrazone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to explore the electronic structure, reactivity, and other key parameters of benzophenone (B1666685) phenylhydrazone.

Density Functional Theory (DFT) is a powerful computational method for optimizing molecular geometries and calculating a wide range of electronic properties. For benzophenone phenylhydrazone (BPPH), calculations have been performed using the B3LYP functional with a 6-31G* basis set to determine its key electronic descriptors. eajournals.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO band gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. eajournals.org

A comprehensive set of electronic parameters has been calculated for this compound, providing a quantitative basis for understanding its reactivity. eajournals.org These parameters include the energies of the frontier molecular orbitals (EHOMO and ELUMO), the energy gap (ΔE), dipole moment, chemical hardness (η) and softness (S), electronegativity (χ), chemical potential (μ), and the global nucleophilicity index. eajournals.org

Table 1: Calculated Electronic Parameters for this compound

Parameter Value
EHOMO -0.21 eV
ELUMO -0.01 eV
Band Gap (ΔE) 0.20 eV
Dipole Moment 1.33 Debye
Chemical Hardness (η) 0.10
Chemical Softness (S) 10.0
Electronegativity (χ) 0.11
Chemical Potential (μ) -0.11
Global Nucleophilicity 0.01

Data sourced from a DFT study using the B3LYP/6-31G basis set. eajournals.org*

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron potential on the molecular surface, typically color-coded where red indicates areas of high electron density (nucleophilic sites) and blue represents areas of low electron density (electrophilic sites).

While specific MEP analysis for this compound is not detailed in the available literature, studies on related benzophenone derivatives like 4-fluoro-4-hydroxybenzophenone utilize MEP to identify reactive sites. scispace.comtandfonline.com For such molecules, the negative potential is often localized over electronegative atoms like oxygen, marking them as sites for electrophilic attack, while positive potentials are found around hydrogen atoms. scispace.comtandfonline.com This type of analysis helps in understanding intermolecular interactions and the correlation between molecular structure and biological activity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, corresponding to the classic Lewis structure representation. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugative interactions. uni-muenchen.de This analysis reveals the stability a molecule gains from these charge-transfer events.

Specific NBO analysis on this compound was not found in the searched literature. However, NBO studies on the closely related benzophenone hydrazone have been performed. These analyses are used to understand the hybridization of atomic orbitals and the nature of the bonds, such as the polar C-N and N-N bonds within the hydrazone framework. Such studies are crucial for explaining the outcomes of chemical reactions and the conformational preferences of the molecule.

Conformational Analysis and Molecular Mechanics

The three-dimensional structure and conformational flexibility of this compound are key to its properties and interactions. Conformational analysis explores the different spatial arrangements of the atoms in a molecule and their relative energies.

Computational studies have utilized molecular mechanics to perform conformational distribution analyses. eajournals.org This process involves identifying the various possible conformers of the molecule and determining their energies to find the most stable, lowest-energy conformation. eajournals.org This optimized geometry is then typically used as the starting point for more intensive quantum chemical calculations, such as DFT. eajournals.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein (receptor). This method is instrumental in drug discovery for predicting binding affinity and understanding the mechanism of action.

Molecular docking studies have been performed on this compound (BPPH) to evaluate its potential as an inhibitor of biological targets, such as those in Mycobacterium tuberculosis. eajournals.org In one such study, BPPH was docked into the active site of the Mycobacterium tuberculosis cell line (PDB ID: 2i1u). eajournals.org

The results indicated a strong potential for inhibition, with a calculated binding affinity of -5.20 kcal/mol. eajournals.org A lower binding affinity score suggests a more spontaneous and favorable binding interaction between the ligand and the receptor. eajournals.org

The inhibition mechanism was elucidated by analyzing the specific interactions between BPPH and the amino acid residues in the receptor's active site. The study revealed the formation of both hydrophobic interactions and hydrogen bonds. eajournals.org

Table 2: Molecular Docking Interactions of this compound with M. tuberculosis Receptor (2i1u)

Interacting Residue Type of Interaction Interacting Atom/Group on BPPH Distance (Å)
PRO-91 Amide-Pi Stacked Benzene (B151609) Ring of Benzophenone 4.81
PRO-91 Pi-Alkyl Benzene Ring of Benzophenone 4.10
ILE-84 Pi-Alkyl Benzene Ring of Benzophenone 5.06
ARG-94 Pi-Alkyl Benzene Ring of Benzophenone 4.80
GLN-76 Hydrogen Bond N2 atom of Hydrazone 2.82

Data sourced from a molecular docking study of BPPH against PDB ID: 2i1u. eajournals.org

These detailed interaction models, particularly the hydrogen bond with GLN-76 and multiple hydrophobic contacts, provide a structural basis for the inhibitory activity of this compound against this specific mycobacterial target. eajournals.org

Table 3: List of Chemical Compounds

Compound Name
This compound
Benzophenone
Phenylhydrazine (B124118)
4-fluoro-4-hydroxybenzophenone
Acetophenone phenylhydrazone

Applications in Understanding Biological Interactions

Theoretical and computational methods are pivotal in elucidating the mechanisms through which this compound and its derivatives interact with biological systems at the molecular level. These in-silico approaches allow researchers to predict and analyze the binding of these compounds to specific biological targets, providing insights that are crucial for drug discovery and development.

Molecular docking is a primary computational tool used for this purpose. For instance, studies on the anti-tubercular potential of this compound (BPPH) have employed docking simulations to understand its interaction with the Mycobacterium tuberculosis cell line. eajournals.org In these studies, the three-dimensional structure of BPPH is first optimized using quantum chemical calculations, such as Density Functional Theory (DFT), to determine its most stable conformation. eajournals.org This optimized structure is then docked into the active site of a target receptor to predict the binding affinity and mode of interaction. eajournals.org Such analyses can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Furthermore, computational models help in understanding broader structure-activity relationships. For example, crystallographic and computational analysis of benzophenone derivatives with cytotoxic activities has highlighted the potential importance of intermolecular hydrogen bonding for their biological function. nih.gov Software tools like Swiss Targeted Prediction are also utilized to screen for potential biological targets for phenylhydrazone derivatives, helping to guide experimental investigations. researchgate.netuem.br By simulating how these compounds bind to various proteins, such as enzymes or receptors, researchers can form hypotheses about their mechanisms of action, for example, as potential anti-inflammatory drugs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach used to uncover the connection between the structural properties of a chemical compound and its biological activity. jomardpublishing.comeuropa.eu The underlying principle is that the activity of a molecule is directly related to its structure. europa.eu QSAR models express this relationship in the form of a mathematical equation, which correlates chemical descriptors of a compound with its observed activity. jomardpublishing.com These models are invaluable for designing new compounds and predicting the biological effects of unsynthesized molecules. jomardpublishing.comeuropa.eu

Prediction of Biological Activities based on Structural Descriptors

QSAR modeling is extensively used to predict a wide spectrum of biological activities for this compound and its analogues. By calculating specific molecular descriptors, these models can forecast activities ranging from pesticidal to therapeutic. For instance, online computational platforms like PASS (Prediction of Activity Spectra for Substances) Online and Gusar are used to predict potential toxicological risks, as well as antiviral, antibacterial, antifungal, and anti-HIV activities for newly synthesized phenylhydrazones. jomardpublishing.comresearchgate.net

The predictive power of QSAR stems from its use of various structural descriptors, which are numerical representations of a molecule's properties. These descriptors can be broadly categorized:

Quantum Chemical Descriptors : These are derived from quantum mechanics calculations and include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy band gap, dipole moment, and chemical hardness. eajournals.orgacs.org

Physicochemical Descriptors : These describe properties such as lipophilicity (often expressed as log P), molecular weight, polarity, and solubility. researchgate.netuem.br Software like SwissADME is used to calculate these properties and assess the pharmacokinetic profile of compounds. researchgate.netuem.br

Structural Descriptors : These simply count certain structural features, such as the number of atoms, bonds, or specific functional groups. europa.eu

The table below summarizes some of the biological activities predicted for phenylhydrazone derivatives using QSAR and the types of descriptors or software employed.

Predicted Biological ActivitySoftware/MethodologyKey Descriptors/Basis
Acute Toxicity, Antiviral, Antibacterial, AntifungalGusar, PASS OnlineStructural fragments and physicochemical properties
Pharmacokinetics / BioavailabilitySwissADMELipophilicity, molecular size, polarity, solubility
Anti-tubercular ActivityMolecular Docking & DFTDipole moment, HOMO/LUMO energies, binding affinity
Insecticidal/Acaricidal Activity3D-QSARSteric and electronic properties (substituent size/type)

Computational Assessment of Structure-Activity Relationships

Beyond prediction, computational studies are crucial for assessing and interpreting the structure-activity relationships (SAR) derived from experimental data and QSAR models. This assessment provides a deeper understanding of why certain structural features enhance or diminish biological activity, which is essential for rational drug and pesticide design. nih.gov

For example, extensive SAR studies on benzophenone hydrazone derivatives have been conducted to optimize their insecticidal and acaricidal properties. nih.gov Computational analysis, including 3D-QSAR models, revealed that the size and nature of substituents on the molecule play a critical role in its efficacy. These studies established specific structural requirements for high activity:

Substitution at the 4-positions of the aromatic rings with a halogen atom is beneficial. nih.gov

The presence of an acyl-type substituent on the hydrazone moiety leads to potent insecticidal activity. nih.gov

The introduction of acyl urea (B33335) or acyl thiourea (B124793) groups into the benzophenone structure results in compounds with excellent activity against pests like Tetranychus cinnabarinus and Brevicoryne brassicae. nih.gov

In another example, a computational assessment of this compound and its analogues as anti-tubercular agents found a strong correlation (with a coefficient of determination, R², of 0.9376) between the computationally derived dipole moment and the experimentally relevant binding affinity score from docking studies. eajournals.org This demonstrates a direct, quantifiable link between a calculated electronic descriptor and a biological outcome.

These computational assessments provide invaluable information that guides the strategic modification of lead compounds to enhance their desired biological activities. nih.gov

The following table details specific structural modifications in benzophenone hydrazone derivatives and their resulting impact on biological activity.

Structural ModificationTarget ActivityObserved Effect on ActivityReference
Halogen atom at 4-positions of aromatic ringsInsecticidalIncreased activity against chewing pests nih.gov
Acyl-type substituents on the hydrazone nitrogenInsecticidalSignificant enhancement of activity nih.gov
Addition of N-acylated thiourea/urea groupsAcaricidal / InsecticidalExcellent bioactivities; 2.5 to 5.5-fold increase over parent molecule nih.gov
Variation in substituent sizeInsecticidalProved to be an important factor in 3D-QSAR models

Applications of Benzophenone Phenylhydrazone in Advanced Organic Chemistry and Materials Science

Role as a Reagent in Analytical Chemistry

Hydrazones are a well-established class of reagents in analytical chemistry, primarily due to their specific reactivity with certain functional groups and their ability to form stable, often colored, derivatives. researchgate.net Benzophenone (B1666685) phenylhydrazone and its related compounds are instrumental in the detection and quantification of carbonyl compounds and in the development of sensitive spectrophotometric assays.

Detection and Quantification of Carbonyl Compounds

The foundational principle behind the use of phenylhydrazones in analytical chemistry is their condensation reaction with aldehydes and ketones. sciforum.net This reaction, which forms a stable phenylhydrazone derivative, is highly specific to the carbonyl functional group. youtube.com

Detailed Research Findings: The derivatization of carbonyl compounds into their phenylhydrazone counterparts is a cornerstone of classical organic analysis. sciforum.net The reaction of an analyte containing an aldehyde or ketone with a reagent like phenylhydrazine (B124118) (or its substituted derivatives) results in the formation of a corresponding hydrazone. byjus.com Benzophenone phenylhydrazone itself is the product of such a reaction between benzophenone and phenylhydrazine. ontosight.ai

For analytical purposes, a reagent like 2,4-dinitrophenylhydrazine (B122626) is often used, which reacts with carbonyl compounds to produce brightly colored yellow or orange precipitates (2,4-dinitrophenylhydrazones). youtube.comantpedia.com The formation of this precipitate serves as a reliable qualitative test for aldehydes and ketones. antpedia.com The quantitative aspect arises from the ability to measure the amount of the hydrazone formed. sci-hub.seacs.org This can be done gravimetrically by isolating and weighing the crystalline product or, more commonly, through spectroscopic methods. researchgate.netcerealsgrains.org While much of the literature focuses on reagents like 2,4-dinitrophenylhydrazine, the underlying chemistry is directly applicable to this compound, which serves as a stable, crystalline derivative. sci-hub.seacs.org Studies have detailed the conditions necessary to achieve high yields in the formation of hydrazones like this compound, which is crucial for accurate quantification. sci-hub.se

Development of Spectrophotometric Assays

Spectrophotometry offers a sensitive and precise method for quantifying substances. Phenylhydrazone derivatives are well-suited for these assays because they typically exhibit strong absorbance in the ultraviolet-visible (UV-Vis) region. researchgate.net

Detailed Research Findings: Spectrophotometric methods often rely on the formation of a colored product whose absorbance can be measured at a specific wavelength (λmax). antpedia.com For instance, after reacting a sample containing carbonyl compounds with 2,4-dinitrophenylhydrazine, the resulting phenylhydrazone can be treated with a base like potassium hydroxide (B78521) to produce a red-colored solution, which is then measured spectrophotometrically. antpedia.com A calibration curve is constructed using standards of a known carbonyl compound, such as acetophenone, to determine the concentration in the unknown sample. antpedia.com

The formation of this compound itself can be monitored in real-time using UV-Vis spectroscopy to study reaction kinetics. researchgate.net This demonstrates the distinct spectral properties of the product compared to the reactants. Furthermore, phenylhydrazone derivatives are employed in various spectrophotometric assays for determining trace amounts of analytes. For example, a method for determining furfural (B47365) involves its reaction with phenylhydrazine to form a colored derivative that is then concentrated and analyzed spectrophotometrically at 446 nm. chem-soc.si Hydrazones are widely used as chromogenic reagents for the determination of metal ions, forming colored complexes that can be quantified with high sensitivity. researchgate.net This principle is extended to benzophenone hydrazone derivatives, which have been incorporated into chemosensors. nih.gov

Analytical ApplicationMethodologyTarget AnalyteKey Principleλmax (nm)
Carbonyl Quantification Colorimetric AssayAldehydes, KetonesFormation of a colored phenylhydrazone derivative upon reaction with a reagent like 2,4-dinitrophenylhydrazine, followed by treatment with a base. antpedia.com480
Trace Furfural Analysis SpectrophotometryFurfuralReaction with phenylhydrazine to form a colored phenylhydrazone derivative, which is then extracted and measured. chem-soc.si446
Reaction Monitoring UV-Vis SpectroscopyBenzophenone, PhenylhydrazineReal-time monitoring of the increase in absorbance corresponding to the formation of this compound to study reaction kinetics. researchgate.netN/A
Metal Ion Detection Fluorescent ChemosensorCopper (Cu²⁺)A diarylethene with a benzophenone hydrazone unit forms a complex with Cu²⁺, leading to a change in color and fluorescence ("turn-off"). nih.govN/A

Utilisation in Advanced Organic Synthesis Methodologies

This compound is not just an analytical tool but also a valuable synthetic intermediate, serving as a precursor for constructing complex molecular architectures, particularly heterocyclic systems. ontosight.ai

Precursor for Heterocyclic Compound Synthesis (e.g., Indoles, 1H-Indazoles)

The structure of this compound is primed for intramolecular cyclization reactions, making it a key starting material for building important heterocyclic scaffolds.

Detailed Research Findings:

Indole (B1671886) Synthesis (Fischer Indole Synthesis): The Fischer indole synthesis is a venerable and powerful reaction in organic chemistry for preparing indoles. byjus.com The process involves the acid-catalyzed cyclization of an arylhydrazone. byjus.comwikipedia.org this compound, being an arylhydrazone, is a classic substrate for this reaction. byjus.comscribd.com The mechanism proceeds through several key steps:

The phenylhydrazone tautomerizes to its enamine form. wikipedia.org

Under acidic conditions, the enamine undergoes a antpedia.comantpedia.com-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond. byjus.comwikipedia.org

The resulting di-imine intermediate rearomatizes.

Finally, an intramolecular cyclization occurs, followed by the elimination of ammonia, to yield the stable, aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org The choice of acid catalyst, which can be a Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂), is crucial for the reaction's success. wikipedia.orgrsc.org

1H-Indazole Synthesis: 1H-Indazoles are another class of heterocyclic compounds with significant applications, particularly in pharmaceuticals. thieme-connect.de Benzophenone hydrazones can be converted into 3-aryl-1H-indazoles through palladium-catalyzed intramolecular C-H amination. thieme-connect.de This method provides a complementary route to other syntheses and tolerates various functional groups. Other strategies involve the reaction of hydrazones with arynes to form ketimines, which can then be induced to cyclize into 1H-indazoles. nih.gov A one-pot, two-step procedure has also been developed where 2-halobenzaldehydes react with phenylhydrazines to form the hydrazone in situ, which is then cyclized using a copper catalyst to yield 1-aryl-1H-indazoles. researchgate.net

HeterocycleSynthetic MethodKey Reagents/CatalystsRole of this compound
Indole Fischer Indole SynthesisBrønsted or Lewis Acids (e.g., H₂SO₄, ZnCl₂) wikipedia.orgrsc.orgStarting arylhydrazone that undergoes acid-catalyzed cyclization. byjus.com
1H-Indazole Palladium-Catalyzed C-H AminationPalladium(II) Acetate (B1210297) thieme-connect.deSubstrate for intramolecular amination to form the indazole ring. thieme-connect.de
1H-Indazole Copper-Catalyzed N-ArylationCopper(I) Iodide (CuI) researchgate.netIntermediate formed in situ, which undergoes intramolecular cyclization. researchgate.net

Intermediate in Complex Molecule Construction

Beyond the synthesis of fundamental heterocycles, this compound serves as an intermediate in the multi-step total synthesis of complex natural products.

Detailed Research Findings: The Fischer indole synthesis using aryl benzophenone hydrazones has been applied as a key step in a unified strategy for the total synthesis of sarpagine (B1680780) alkaloids. uni-konstanz.de In this approach, a complex ketone intermediate is reacted with an aryl benzophenone hydrazone under Fischer indole conditions to construct the core tetracyclic structure of the alkaloid family. uni-konstanz.de This highlights the utility of the benzophenone hydrazone moiety in building intricate molecular frameworks found in nature. The reaction can be a non-classical variant of the Fischer indole synthesis, demonstrating its adaptability in complex settings. uni-konstanz.de The compound is also a known precursor for generating diazo compounds, which are themselves highly reactive intermediates used in reactions like cyclopropanation. beilstein-journals.org

Contributions to Materials Science and Photophysical Applications

The unique electronic and structural properties of this compound lend themselves to applications in materials science, particularly in the development of photoresponsive and functional materials. ontosight.ai

Detailed Research Findings: The photophysical properties of benzophenone derivatives are well-studied, and the introduction of the phenylhydrazone group modifies these properties significantly. nih.gov This has led to the development of novel functional materials.

Fluorescent Chemosensors: A notable application is in the creation of chemosensors. Researchers have synthesized a photochromic diarylethene that incorporates a benzophenone hydrazone unit. nih.gov This molecule acts as a colorimetric and fluorescent "turn-off" sensor for copper ions (Cu²⁺). The sensing mechanism is based on the formation of a 2:1 complex between the diarylethene-hydrazone molecule and the copper ion, which quenches the fluorescence. nih.gov The detection limit for Cu²⁺ was found to be 1.45 x 10⁻⁶ mol L⁻¹. Such materials have potential applications in environmental monitoring and biological imaging. nih.gov

Polymer Science: Hydrazone derivatives have been explored for their potential in polymer chemistry. The incorporation of 2,4-dinitrophenylhydrazone of benzophenone into polymer matrices can enhance their properties. asianpubs.org For example, the formation of hydrazones on the surface of polystyrene film has been studied in the context of UV irradiation, indicating their role in the photochemistry of polymers. researchgate.net While not a direct application of this compound itself, this demonstrates the principle that the hydrazone functionality can be used to modify polymer surfaces and their response to light. researchgate.net

Photophysical Properties: The core structure of this compound involves extensive conjugation, leading to interesting photophysical behaviors. It possesses unique photochemical and electrochemical properties. Studies on related nitrophenylhydrazone derivatives of benzophenone have revealed the presence of intramolecular hydrogen bonding, including interactions with the π-electrons of the phenyl rings, which influences their crystal structure and spectroscopic properties. rsc.org Understanding these properties is crucial for designing new materials with specific optical or electronic functions.


Development of Novel Chromophores and NLOphores

This compound serves as a foundational structure in the synthesis of novel chromophores and nonlinear optical (NLO) materials. These materials are of significant interest due to their ability to interact with light and produce unique optical effects, making them suitable for applications in optoelectronics and photonics.

Donor-acceptor (D-A) type chromophores, in particular, have demonstrated remarkable NLO capabilities owing to their intramolecular charge transfer (ICT) characteristics. nih.gov In this context, the hydrazone moiety can act as an effective electron donor. nih.gov

Researchers have synthesized various D-A chromophores by reacting donor-substituted alkynes with electron acceptors like tetracyanoethylene (B109619) (TCNE) and tetracyanoquinodimethane (TCNQ) through [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions. nih.gov The hydrazone group has been successfully incorporated as a donor in these systems, expanding the scope of substrates for these click-type reactions. nih.gov

The resulting hydrazone-based NLOphores exhibit maximum absorption wavelengths (λmax) spanning from 473 to 725 nm and display positive solvatochromism. nih.gov Computational studies, including calculations of dipole moment, band gaps, and first hyperpolarizability, have been employed to understand the NLO properties of these structures. nih.gov The thermal stability of these NLOphores, a crucial factor for their practical application, has also been assessed using thermogravimetric analysis (TGA). nih.gov

Table 1: Properties of Hydrazone-Based NLOphores

Property Observation Reference
Synthesis Method [2+2] Cycloaddition-Retroelectrocyclization (CA-RE) nih.gov
Electron Donors Hydrazone derivatives nih.gov
Electron Acceptors TCNE, TCNQ nih.gov
Absorption Maxima (λmax) 473 - 725 nm nih.gov
Solvatochromism Positive nih.gov

Applications in UV-Resistant Polymers

The benzophenone moiety within this compound is a well-known chromophore that absorbs ultraviolet (UV) radiation. This property is harnessed in the development of UV-resistant polymers. The incorporation of benzophenone derivatives into polymer matrices can significantly enhance their stability against photodegradation caused by exposure to sunlight. google.com

Many plastic materials are susceptible to deterioration upon exposure to UV radiation with wavelengths in the range of 290-400 millimicrons, leading to undesirable effects such as yellowing and embrittlement. google.com To counteract this, UV stabilizers are added to the polymer formulation. Benzophenone-based compounds are effective UV stabilizers due to their high molar extinction coefficient in the 300-400 millimicron spectral region. google.com

The stabilizing agent can be incorporated into a wide range of plastics, including polyethylene, polypropylene, polyvinyl chloride, and polyester (B1180765) resins. google.com The amount of the stabilizer is typically between 0.01 and 5 percent by weight of the plastic material. google.com These additives can be used alone or in conjunction with other additives like fillers and pigments. google.com

The mechanism of UV protection involves the benzophenone chromophore absorbing the harmful UV radiation and dissipating the energy through harmless photophysical processes, thereby preventing the polymer backbone from being damaged. This makes benzophenone derivatives, including by extension this compound, valuable components in the formulation of durable plastics for applications such as transparent roofing, protective coatings, and impact-resistant windows. google.com

Photochemistry in Drug Delivery Systems (e.g., photocleavable groups)

The photochemical properties of the benzophenone chromophore also lend themselves to applications in drug delivery systems, particularly in the design of photocleavable or photolabile protecting groups (PPGs). nih.govwikipedia.org PPGs are chemical moieties that can be removed from a molecule using light, allowing for the spatial and temporal control of the release of an active substance. wikipedia.org

Drugs containing a diaryl ketone chromophore, such as the benzophenone moiety, can act as photosensitizers. nih.gov This photosensitizing ability is often mediated by the excited triplet state of the benzophenone-like structure, which can initiate photochemical reactions. nih.gov While this can lead to phototoxic side effects in some drugs, this same reactivity can be harnessed for controlled drug release. nih.gov

In the context of drug delivery, a therapeutic agent can be chemically "caged" by attaching it to a PPG containing a benzophenone chromophore. The drug remains inactive until the target site is irradiated with light of a specific wavelength. The light absorption by the benzophenone moiety triggers a photochemical reaction that cleaves the bond connecting the drug to the PPG, thus releasing the active therapeutic agent. wikipedia.org

The efficiency of this photorelease is determined by the quantum yield of the cleavage reaction. wikipedia.org While specific studies focusing solely on this compound as a photocleavable group in drug delivery are not prevalent in the provided search results, the well-established photochemistry of the benzophenone core suggests its potential in this area. nih.govwikipedia.org The general mechanism for many benzophenone-derived PPGs involves hydrogen abstraction by the excited triplet state of the benzophenone chromophore. nih.gov

Catalytic Roles of this compound and its Analogues

This compound and its structural analogues have emerged as important ligands and catalysts in a variety of organic transformations. Their ability to coordinate with metal centers and facilitate key reaction steps makes them valuable tools for synthetic chemists.

Applications in Transfer Hydrogenation

Transfer hydrogenation is a powerful technique for the reduction of carbonyl compounds to alcohols, offering a safer alternative to methods that require high pressures of hydrogen gas. ucl.ac.uk In this process, a hydrogen donor molecule, often an alcohol like isopropanol, transfers a hydrogen equivalent to the substrate, mediated by a metal catalyst. ucl.ac.uk

Ruthenium complexes featuring ligands analogous to this compound have shown significant activity in the transfer hydrogenation of ketones. acs.org For instance, half-sandwich ruthenium complexes with η⁵-phenylindenyl ligands, which share structural similarities with the aryl groups of this compound, exhibit enhanced catalytic activity compared to their cyclopentadienyl (B1206354) and indenyl counterparts. acs.org The introduction of a phenyl group at the 3-position of the indenyl ligand has been found to greatly increase the reactivity of the catalyst in the transfer hydrogenation of benzophenone. acs.org

Manganese(I) carbonyl complexes bearing NN-chelating ligands derived from 5,6,7,8-tetrahydroquinoline-8-amines have also proven to be highly effective catalysts for the transfer hydrogenation of a wide range of ketones and aldehydes. researchgate.net These systems demonstrate high turnover numbers (TON) and turnover frequencies (TOF), highlighting their efficiency. researchgate.net The mechanism for these transformations is often proposed to be an outer-sphere hydrogen transfer. researchgate.net

Table 2: Catalytic Activity in Transfer Hydrogenation of Benzophenone

Catalyst System Key Features Outcome Reference
[Ru(η⁵-3-phenylindenyl)(PPh₃)₂Cl] Phenyl group on indenyl ligand enhances reactivity High activity in benzophenone reduction acs.org

It is noteworthy that the catalytic activity can be highly dependent on the specific structure of the ligand and the metal center. For example, some ruthenium catalysts that are active for hydrazine (B178648) disproportionation may be inefficient for the transfer hydrogenation of substrates like benzophenone using hydrazine hydrate (B1144303) as the hydrogen source. rsc.org

Catalysis in Oppenauer Oxidation

Oppenauer oxidation is the reverse of the Meerwein-Ponndorf-Verley (MPV) reduction and is a selective method for oxidizing secondary alcohols to ketones. allen.inwikipedia.org The reaction typically employs an aluminum alkoxide catalyst and a ketone, such as acetone (B3395972) or benzophenone, as a hydride acceptor. allen.inwikipedia.org

The application of transition metal catalysis to the Oppenauer oxidation has led to improvements such as increased reaction rates and milder reaction conditions. ucl.ac.uk Ruthenium complexes, including those with ligands analogous to this compound, have been found to be active catalysts for the Oppenauer oxidation of alcohols. acs.org For example, a ruthenium complex with a phenylindenyl ligand demonstrated superior reactivity compared to its analogues in the oxidation of alcohols at elevated temperatures, using acetone as the hydrogen acceptor. acs.org

In some cases, modifications to the standard Oppenauer conditions are necessary. The Woodward modification, for instance, uses potassium tert-butoxide and benzophenone for the oxidation of alcohols that are unreactive under the traditional aluminum-based system due to coordination of Lewis-basic groups to the aluminum center. wikipedia.org

Electrochemical Catalytic Processes

The electrochemical properties of this compound have been a subject of study, revealing its potential in electrochemical catalytic processes. asianpubs.orgacs.org Electrochemical methods offer a green and efficient alternative to traditional chemical redox reactions.

The electrochemical reduction of phenylhydrazones, including this compound, has been investigated using techniques such as cyclic voltammetry and polarography. asianpubs.org It has been observed that phenylhydrazones are generally easier to reduce electrochemically than their parent carbonyl compounds. asianpubs.org The reduction mechanism is pH-dependent; in acidic solutions, the protonated form of the phenylhydrazone is readily reduced. asianpubs.org

Conversely, the electrochemical oxidation of benzophenone hydrazones can be used to synthesize other valuable compounds. acs.orgresearchgate.net For instance, the electrooxidation of benzophenone hydrazone can yield diphenyldiazomethane. This process can be highly efficient and proceeds under mild conditions, avoiding the use of harsh and toxic chemical oxidants. researchgate.net

The use of redox catalysts can further enhance the efficiency and selectivity of these electrochemical transformations. For example, ammonium (B1175870) iodide can act as a redox catalyst in the electrochemical synthesis of various organic compounds. researchgate.net Similarly, electrocatalysis has been employed in a wide range of oxidative reactions, where an electrochemically generated species mediates the oxidation of the substrate. nih.gov

Table 3: Electrochemical Behavior of this compound

Process Technique(s) Key Findings Reference(s)
Electrochemical Reduction Cyclic Voltammetry, Polarography Easier to reduce than parent benzophenone; pH-dependent mechanism asianpubs.org
Electrochemical Oxidation - Can yield diphenyldiazomethane; mild and efficient researchgate.net

Advanced Spectroscopic Monitoring of Reactions

The study of chemical reactions has been significantly advanced by the advent of real-time monitoring techniques. Among these, spectroscopic methods offer a non-invasive and information-rich window into the progress of a reaction. For a compound like this compound, which possesses a distinct chromophore, UV-Vis spectroscopy is a particularly powerful tool. When coupled with advanced data analysis techniques, it allows for a deep understanding of reaction kinetics and mechanisms.

Real-time Reaction Monitoring using UV-Vis Spectroscopy

The formation of this compound from benzophenone and phenylhydrazine is a classic condensation reaction that can be effectively monitored in real-time using UV-Vis spectroscopy. nih.govnih.gov The key to this monitoring is the change in the electronic structure of the molecules as the reaction progresses. The reactants, benzophenone and phenylhydrazine, have their own characteristic UV-Vis absorption spectra. As they are converted into the product, this compound, a new spectral signature emerges, typically with a strong absorption at different wavelengths due to the extended conjugation of the C=N double bond with the phenyl rings. asianpubs.org

The process involves setting up the reaction in a cuvette placed inside a UV-Vis spectrophotometer. Spectra are then recorded at regular intervals. The formation of the hydrazone can be tracked by monitoring the increase in absorbance at a wavelength where the product absorbs strongly and the reactants absorb weakly. acs.org This allows for the generation of a concentration versus time profile for the product.

Research has shown that this method is not only applicable for simple batch reactions but can also be adapted for more complex scenarios, including multistep syntheses in both batch and flow systems. nih.govacs.org Inline analytical techniques, such as attenuated total reflection UV/visible spectroscopy, are frequently employed in pharmaceutical process development for this purpose. nih.govacs.org

Illustrative Data for Reaction Monitoring:

The following table illustrates hypothetical data that could be obtained from a real-time UV-Vis monitoring experiment for the formation of this compound. The absorbance is monitored at the λmax of the product.

Time (minutes)Absorbance at λmaxCalculated Concentration of Product (M)
00.0500.000
50.2500.025
100.4200.047
150.5600.064
200.6700.078
250.7500.088
300.8100.095

Note: The calculated concentration assumes a linear relationship between absorbance and concentration as per the Beer-Lambert law, which would be determined via a prior calibration.

Studies on the formation of this compound have revealed that the reaction kinetics can sometimes deviate from ideal behavior. nih.govresearchgate.net These deviations, observable through real-time UV-Vis monitoring, can indicate factors such as the differential crystallization of the product or the presence of reaction intermediates. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic protocols for benzophenone phenylhydrazone, and how can purity be validated?

this compound is synthesized by reacting benzophenone with phenylhydrazine under reflux conditions in a polar solvent (e.g., ethanol). The reaction typically involves equimolar ratios of ketone and hydrazine derivatives, followed by crystallization for purification . Purity can be validated via melting point analysis (literature value: 137°C for this compound) and thin-layer chromatography (TLC) using UV-active visualization. For quantitative purity assessment, HPLC with a C18 column and UV detection (λ = 254 nm) is recommended, though specific mobile phases may require optimization based on derivative polarity .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • IR spectroscopy : The C=N stretching vibration of the hydrazone group appears near 1600–1650 cm⁻¹, distinct from the parent benzophenone’s C=O stretch (~1650 cm⁻¹) .
  • NMR : The phenylhydrazone proton (NH) resonates as a broad singlet near δ 8–9 ppm in DMSO-d₆. Aromatic protons show splitting patterns consistent with disubstituted benzene rings .
  • Melting point : A sharp melting point at 137°C confirms structural integrity .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust .
  • Storage : Store in airtight containers in cool, dry conditions away from oxidizing agents. Dust accumulation must be prevented due to combustion risks .
  • Waste disposal : Collect solid waste in labeled containers for incineration or hazardous waste disposal .

Advanced Research Questions

Q. How can spectroscopic data resolve structural ambiguities between benzophenone and its phenylhydrazone derivative?

The absence of a carbonyl (C=O) peak in IR (replaced by C=N) and the presence of NH protons in NMR are diagnostic. Mass spectrometry (MS) further differentiates the derivatives: this compound (C₁₉H₁₆N₂, MW 284.35) shows a molecular ion peak distinct from benzophenone (C₁₃H₁₀O, MW 182.22) . X-ray crystallography (if available) provides definitive confirmation via bond-length analysis (e.g., C=N vs. C=O distances) .

Q. What mechanistic insights explain the stability of this compound in pharmaceutical applications?

The hydrazone’s stability arises from resonance between the N–H group and the aromatic rings, which delocalizes electron density across the C=N bond. This resonance reduces susceptibility to hydrolysis under physiological conditions, making it suitable for drug delivery systems . Stability studies under varying pH (e.g., simulated gastric fluid vs. blood pH) can quantify degradation kinetics .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

In polar aprotic solvents (e.g., DMSO), the hydrazone exists predominantly in the keto form (C=N), while nonpolar solvents (e.g., toluene) favor enol tautomers. Variable-temperature NMR (VT-NMR) reveals shifts in proton resonance patterns, indicating tautomeric interconversion . Computational studies (DFT/6-311G) model solvent effects on energy barriers for tautomerism .

Q. How should researchers address contradictions in toxicity data between benzophenone and its phenylhydrazone derivative?

While benzophenone is classified as a Group 2B carcinogen (IARC) , its phenylhydrazone derivative’s toxicity profile is less studied. Researchers should:

  • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to assess genotoxic potential .
  • Compare metabolic pathways: Benzophenone’s hepatic toxicity (via CYP450-mediated oxidation) may differ from phenylhydrazone’s excretion mechanisms .
  • Reference ecotoxicological data (e.g., Daphnia magna LC₅₀) to evaluate environmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzophenone phenylhydrazone
Reactant of Route 2
Reactant of Route 2
Benzophenone phenylhydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.